tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate
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Overview
Description
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate is a chemical compound known for its unique structural features and reactivity It contains a trifluoromethyl group attached to a furan ring, which is further connected to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate can be achieved through several methods. One practical method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate. This reaction is driven by the photochemical activity of electron donor–acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester . This method is advantageous due to its synthetic simplicity, rich functional group tolerance, and cost-effectiveness.
Industrial Production Methods
Industrial production methods for tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbamate group can yield amines.
Scientific Research Applications
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with molecular targets through its trifluoromethyl and carbamate groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated furans and carbamates, such as:
- tert-Butyl(2-(trifluoromethyl)benzofuran-3-yl)carbamate
- tert-Butyl(2-(trifluoromethyl)pyrrole-3-yl)carbamate
Uniqueness
tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate is unique due to its specific combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1378254-92-2 |
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Molecular Formula |
C10H12F3NO3 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15) |
InChI Key |
SGRUQTAYBAOMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F |
Origin of Product |
United States |
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